4-Amino-3-chlorophenol CAS number 17609-80-2
4-Amino-3-chlorophenol CAS number 17609-80-2
An In-depth Technical Guide to 4-Amino-3-chlorophenol (CAS 17609-80-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction
4-Amino-3-chlorophenol (4-A3CP), identified by the CAS number 17609-80-2, is a pivotal chemical intermediate in the pharmaceutical and chemical industries. Its unique molecular structure, featuring amino, hydroxyl, and chloro functional groups on a benzene ring, makes it a versatile building block for complex organic synthesis. This guide provides a comprehensive overview of its chemical properties, synthesis methodologies, key applications in drug development, and safety profile, tailored for a scientific audience. The compound is particularly noted for its role as a crucial precursor in the manufacture of advanced targeted cancer therapies, including multi-kinase inhibitors.[1][2][3][4]
Chemical and Physical Properties
4-Amino-3-chlorophenol is a light yellow to light grey crystalline solid.[1][5] It is hygroscopic and should be stored in a cool, dry place, protected from light.[1] Its key physicochemical properties are summarized in the table below.
| Property | Value | Reference(s) |
| Molecular Formula | C₆H₆ClNO | [1][5][6][7] |
| Molecular Weight | 143.57 g/mol | [1][7][8] |
| Melting Point | 153 - 160 °C | [1][5][8][9] |
| Boiling Point | 287.3 °C (at 760 mmHg) | [1][5][9] |
| Density | 1.406 g/cm³ (Predicted) | [1][5][9] |
| Flash Point | 127.6 °C | [5][9] |
| pKa | 9.26 ± 0.18 (Predicted) | [1] |
| LogP | 1.17 | [10] |
| Vapor Pressure | 0.00074 mmHg (at 25 °C) | [5] |
| Appearance | White/Light yellow/Light grey crystalline powder | [1][5][9] |
| Solubility | Slightly soluble in DMSO and Methanol | [1] |
| Purity | 97% to ≥99% | [2][5] |
| Storage | 2-8°C, protect from light | [1] |
Chemical Identifiers
Accurate identification is critical in research and development. The following table lists the primary identifiers for 4-Amino-3-chlorophenol.
| Identifier Type | Value | Reference(s) |
| CAS Number | 17609-80-2 | [1][7] |
| IUPAC Name | 4-amino-3-chlorophenol | [7][11] |
| Synonyms | 3-Chloro-4-aminophenol, 2-chloro-4-hydroxyaniline | [1][5][7] |
| EINECS | 241-583-3 | [1][5][7] |
| MDL Number | MFCD00801116 | [1][8] |
| InChI | InChI=1S/C6H6ClNO/c7-5-3-4(9)1-2-6(5)8/h1-3,9H,8H2 | [1][12] |
| InChIKey | PNLPXABQLXSICH-UHFFFAOYSA-N | [1][10][11] |
| SMILES | C1(O)=CC=C(N)C(Cl)=C1 | [1][11] |
Applications in Drug Development
4-Amino-3-chlorophenol is a cornerstone intermediate for several advanced therapeutics, primarily in oncology. Its structure is integral to the pharmacophore of multiple kinase inhibitors.
-
Lenvatinib : This compound is an essential intermediate for the synthesis of Lenvatinib, a multi-kinase inhibitor used to treat advanced liver and thyroid cancers.[1][2][4]
-
Tivozanib : It serves as a key starting material for Tivozanib, a potent and selective vascular endothelial growth factor receptor (VEGFR) inhibitor used in the treatment of renal cell carcinoma.[1][2][4]
-
Alzheimer's Disease Research : 4-A3CP is used as a synthetic reagent for preparing benzothiazole-based ureas, which are being investigated as potential modulators of ABAD/17β-HSD10 for the treatment of Alzheimer's disease.[1][2]
-
General Applications : It is widely applied in the design and synthesis of drugs for cardiovascular and neurological diseases.[1][2][3]
-
Analytical Standard : The compound is also used as a reference standard for analytical method development, validation, and quality control during the manufacturing of drugs like Lenvatinib.[12][13]
Caption: Role of 4-A3CP as a precursor in targeted therapies.
Synthesis Methodologies
Several synthetic routes to 4-Amino-3-chlorophenol have been established, allowing for its production from various starting materials. The choice of method often depends on the desired scale, purity requirements, and economic feasibility.
-
Reduction of 3-chloro-4-nitrophenol : This is a common laboratory-scale method involving the reduction of the nitro group of 3-chloro-4-nitrophenol using reagents like iron powder in acetic acid.[6]
-
From m-chlorophenol : This pathway involves diazotization and coupling reactions to introduce the amino and hydroxyl groups onto the m-chlorophenol ring.[1][6] However, the instability of the diazonium salt intermediate can pose challenges for large-scale industrial production.[14]
-
Microchannel Reactor Synthesis : A modern, patented method uses a multi-temperature-zone continuous flow microchannel reactor starting from p-aminobenzenesulfonic acid.[3][14] This approach involves three main steps—diazotization, coupling, and reduction—and is designed for safe, large-scale production with high yield and purity by controlling reaction conditions precisely.[3][14]
Caption: Workflow for the synthesis of 4-A3CP via reduction.
Experimental Protocols
Laboratory Synthesis via Reduction
This protocol details the synthesis of 4-A3CP from 3-chloro-4-nitrophenol.[6]
-
Materials:
-
3-chloro-4-nitrophenol (5.0 g, 28.8 mmol)
-
Ethanol (50 mL)
-
Iron powder (9.6 g, 172.9 mmol)
-
Acetic acid (10 mL)
-
-
Procedure:
-
To a suitable reaction flask, add 3-chloro-4-nitrophenol and ethanol at room temperature (26 °C).
-
To the resulting solution, add the iron powder and acetic acid.
-
Heat the reaction mixture to 80 °C and stir for 16 hours.
-
After the reaction is complete, cool the mixture to 15 °C.
-
Concentrate the solution under reduced pressure to remove the solvent.
-
Purify the crude product by column chromatography to obtain 4-Amino-3-chlorophenol.
-
-
Expected Outcome:
-
The procedure yields approximately 3.6 g (88%) of the product as a pale red solid.[6]
-
Analytical HPLC Method
This protocol provides a general method for the analysis of 4-A3CP purity.[10]
-
Instrumentation: High-Performance Liquid Chromatography (HPLC) system with a UV detector.
-
Method: Reverse Phase (RP)
-
Column: Newcrom R1 or equivalent C18 column.
-
Mobile Phase: A mixture of acetonitrile, water, and an acid modifier. A typical composition would be acetonitrile and water containing phosphoric acid.
-
Note for Mass Spectrometry (MS) Detection: If coupling with an MS detector, the phosphoric acid in the mobile phase must be replaced with a volatile acid, such as formic acid, to ensure compatibility.[10]
-
Application: This method is suitable for purity analysis, pharmacokinetic studies, and scaling up for preparative separation of impurities.[10]
Toxicological and Safety Data
While essential for synthesis, 4-A3CP is a hazardous chemical that requires careful handling.
GHS Hazard Classification
| Hazard | Code(s) | Description | Reference(s) |
| Acute Toxicity | H302, H312, H332 | Harmful if swallowed, in contact with skin, or if inhaled. | [1][7][15][16] |
| Skin Irritation | H315 | Causes skin irritation. | [1][7][15][16] |
| Eye Irritation | H319 | Causes serious eye irritation. | [1][7][15][16] |
| Respiratory | H335 | May cause respiratory irritation. | [1][15][16] |
| Signal Word | Warning / Danger | [1][16] | |
| Pictogram | GHS07 (Exclamation Mark) | [1][16] |
Comparative In Vitro Toxicity
A study on isolated renal cortical cells from rats was conducted to compare the nephrotoxic potential of 4-A3CP with its isomers and related compounds. The results indicated that the position and number of chlorine atoms significantly influence toxicity. Notably, 4-Amino-3-chlorophenol was found to be the least nephrotoxic among the tested chloro-aminophenols.[17]
| Compound | Relative Nephrotoxic Potential |
| 4-amino-2,6-dichlorophenol | Highest |
| 4-amino-2-chlorophenol | High |
| 4-aminophenol | Medium |
| 4-amino-3-chlorophenol | Lowest |
| Source: Chemico-Biological Interactions, 2014[17] |
Handling and First Aid
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including gloves, safety goggles, and a lab coat. Avoid dust formation, ingestion, and inhalation.[15]
-
First Aid (Skin Contact): Wash off immediately with plenty of soap and water for at least 15 minutes.[15][16]
-
First Aid (Eye Contact): Rinse immediately with plenty of water, also under the eyelids, for at least 15 minutes. Seek medical attention.[15][16]
-
First Aid (Ingestion): Do not induce vomiting. Wash out the mouth with water and seek immediate medical attention.[16]
-
Fire Safety: Use CO₂, dry chemical powder, or foam as extinguishing media. Combustion emits toxic fumes, including carbon oxides, nitrogen oxides, and hydrogen chloride.[15][16]
Conclusion
4-Amino-3-chlorophenol is more than a simple chemical; it is an enabling molecule for modern medicine. Its role as a key intermediate in the synthesis of life-saving cancer drugs like Lenvatinib and Tivozanib underscores its importance in pharmaceutical R&D.[1][4] This guide has provided a detailed technical overview of its properties, synthesis, and applications. A thorough understanding of its chemistry and handling is crucial for scientists and researchers working to develop the next generation of therapeutics.
References
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- 2. nbinno.com [nbinno.com]
- 3. Method for synthesizing 4-amino-3-chlorophenol by means of multiple-temperature-zone continuous flow microchannel reactor - Eureka | Patsnap [eureka.patsnap.com]
- 4. nbinno.com [nbinno.com]
- 5. otq.hspchem.com [otq.hspchem.com]
- 6. 4-Amino-3-chlorophenol synthesis - chemicalbook [chemicalbook.com]
- 7. 4-Amino-3-chlorophenol | C6H6ClNO | CID 87184 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. 17609-80-2 Cas No. | 4-Amino-3-chlorophenol | Apollo [store.apolloscientific.co.uk]
- 9. lookchem.com [lookchem.com]
- 10. 4-Amino-3-chlorophenol | SIELC Technologies [sielc.com]
- 11. 4-AMINO-3-CHLOROPHENOL | CAS 17609-80-2 [matrix-fine-chemicals.com]
- 12. veeprho.com [veeprho.com]
- 13. Lenvatinib Impurity 7 | 17609-80-2 | SynZeal [synzeal.com]
- 14. CN107739313B - Method for synthesizing 4-amino-3-chlorophenol by multi-temperature-zone continuous flow microchannel reactor - Google Patents [patents.google.com]
- 15. fishersci.com [fishersci.com]
- 16. static.cymitquimica.com [static.cymitquimica.com]
- 17. 4-Amino-2-chlorophenol: Comparative in vitro nephrotoxicity and mechanisms of bioactivation - PubMed [pubmed.ncbi.nlm.nih.gov]
